molecular formula C16H12N2O3 B1248125 5-Hydroxymethyl-9-methoxycanthin-6-one

5-Hydroxymethyl-9-methoxycanthin-6-one

Cat. No. B1248125
M. Wt: 280.28 g/mol
InChI Key: FFZOAPJPYGCIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyl-9-methoxycanthin-6-one is a natural product found in Eurycoma longifolia with data available.

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • 5-Hydroxy-4-methoxycanthin-6-one, a canthinone alkaloid, has been studied for its pharmacokinetic properties and bioavailability in rats. The research revealed that it is quickly absorbed into the blood, reaching peak concentration in about 33 to 42 minutes after oral administration. The compound demonstrated moderate elimination half-life and low bioavailability, indicating its potential for further pharmacological research (Li, Ying, Lin, & Zhang, 2020).

Cytotoxic and Antimalarial Activities

  • 5-Hydroxymethyl-9-methoxycanthin-6-one, along with other beta-carboline alkaloids, has been isolated from Eurycoma longifolia and tested for cytotoxic and antimalarial activities. Some of these compounds, including 9-methoxycanthin-6-one, showed significant cytotoxicity against human lung and breast cancer cell lines (Kuo et al., 2003).

Anti-Cancer Activities

  • An alkaloid compound from Eurycoma longifolia, characterized as 9-methoxycanthin-6-one, has been isolated and studied for its in vitro anti-cancer activities. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancer. The research also explored the mechanisms of action of 9-methoxycanthin-6-one, suggesting its potential in cancer therapy (Yunos et al., 2022).

Seasonal Variation in Alkaloid Content

  • The seasonal variation in the contents of 5-methoxycanthin-6-one in Zanthoxylum chiloperone leaves was analyzed to determine the optimal harvesting time for maximizing the alkaloid content. This study is significant for improving the isolation of canthinone alkaloids from natural sources (Cebrián-Torrejón et al., 2015).

Anti-inflammatory Effects

  • The anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides, were evaluated both in vitro and in vivo. The compound showed significant inhibition of NO and TNF-α production and reduced development of carrageenan-induced paw edema and chronic arthritis in rats. This suggests its potential as a therapeutic agent against inflammatory diseases (Fan et al., 2013).

properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-(hydroxymethyl)-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

InChI

InChI=1S/C16H12N2O3/c1-21-10-2-3-11-12-4-5-17-13-6-9(8-19)16(20)18(15(12)13)14(11)7-10/h2-7,19H,8H2,1H3

InChI Key

FFZOAPJPYGCIJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4N2C(=O)C(=CC4=NC=C3)CO

synonyms

5-hydroxymethyl-9-methoxycanthin-6-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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